Quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992)

Soluble in alcohol, ether, and carbon disulfide

Miscible with oxygenated solvents

More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents.

In water, 6,110 mg/l @ 25 °C

6.11 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.61 (very poor)

Synonyms

Canonical SMILES

Anti-Infective Agents

Quinoline-based structures have been extensively explored for their antimicrobial properties. Studies have shown that they exhibit antibacterial, antifungal, and antitubercular activity [, , ]. Notably, quinoline derivatives like chloroquine, pyrimethamine, and mefloquine are established antimalarial drugs, highlighting their effectiveness against parasitic infections []. The ability of quinolines to target different aspects of microbial growth and survival makes them valuable candidates for developing novel antibiotics to combat emerging drug resistance.

Anti-Cancer Agents

The versatile nature of quinolines extends to their potential in cancer treatment. Research suggests that quinoline derivatives possess antitumor activity, potentially acting through various mechanisms such as cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels in tumors) []. While still in the preclinical or early clinical stages, quinoline-based compounds hold promise for the development of novel and effective cancer therapies.

Other Therapeutic Applications

Beyond the aforementioned applications, quinolines are being explored for their potential in treating other diseases. Studies have reported promising results in areas like:

- Anti-inflammatory agents: Quinoline derivatives exhibit anti-inflammatory properties, suggesting their potential for treating various inflammatory conditions like arthritis and autoimmune diseases [].

- Antiviral agents: Research suggests that certain quinolines may have antiviral activity against various viruses, including HIV [].

- Neurodegenerative diseases: Some quinoline derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's disease, although further research is needed to determine their efficacy [].

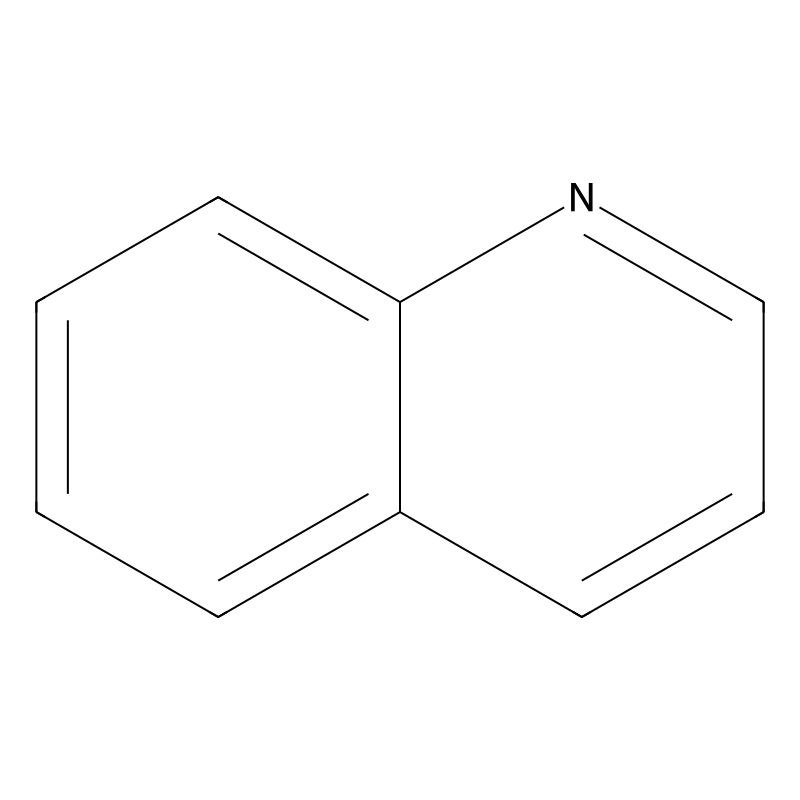

Quinoline is a heterocyclic aromatic organic compound with the chemical formula . It consists of a benzene ring fused to a pyridine ring, making it part of the broader class of compounds known as quinolines. Quinoline is a colorless liquid with a strong, distinctive odor, which becomes yellow and eventually brown upon aging, especially when exposed to light. It is slightly soluble in cold water but readily dissolves in hot water and most organic solvents. Quinoline is found naturally in coal tar, bone oil, and angostura bark, and it was first isolated by heating quinine, an antimalarial alkaloid, with an alkali .

Quinoline exhibits various chemical properties that allow it to participate in multiple types of reactions:

- Basic Character: Quinoline is a weak base and can form salts with acids that are sparingly soluble in water.

- Electrophilic Substitution: This occurs primarily at the C-5 and C-8 positions under vigorous conditions. For instance:

- Nucleophilic Substitution: Substitution reactions can occur at C-2 or C-4 (if C-2 is blocked). Examples include:

- Oxidation: Quinoline can be oxidized to quinoline-N-oxide using peracetic acid.

- Reduction: Mild reduction leads to 1,2,3,4-tetrahydroquinoline, while more vigorous conditions can yield decahydroquinoline .

Quinoline and its derivatives have significant biological activities, particularly in medicinal chemistry. They are known for their roles as:

- Antimalarial agents: Compounds like quinine, chloroquine, and primaquine are derived from quinoline and are used to treat malaria.

- Antibiotics: Various quinoline derivatives exhibit antibacterial properties.

- Other therapeutic uses: Quinoline compounds are also used in treatments for hypertension (e.g., quinapril) and asthma (e.g., montelukast) .

Several methods exist for synthesizing quinoline, each utilizing different starting materials and reaction conditions:

- Skraup Synthesis: Involves heating aniline with glycerol in the presence of sulfuric acid and a mild oxidizing agent like nitrobenzene.

- Friedlander Synthesis: Condensation of o-aminobenzaldehyde with acetaldehyde under alkaline conditions.

- Pfitzinger Reaction: Combines isatin with a ketone to yield quinoline-4-carboxylic acid.

- Combes Synthesis: Involves the condensation of arylamines with β-dicarbonyl compounds .

- Recent Multicomponent Reactions (MCRs): Newer methodologies allow for efficient synthesis using multiple reactants in one step, enhancing structural diversity .

Quinoline has various applications across different fields:

- Chemical Precursors: It serves as a precursor for synthesizing other chemicals like 8-hydroxyquinoline, which is used as a chelating agent.

- Dyes and Pigments: Quinoline derivatives are employed in the manufacture of dyes.

- Pharmaceuticals: Many drugs contain quinoline structures due to their biological activities .

- Corrosion Inhibitors: Quinolinium salts are utilized as corrosion inhibitors in various industrial applications .

Studies on quinoline interactions often focus on its biological activity and its capacity to form complexes with metal ions. Quinoline derivatives can interact with various biological targets due to their ability to coordinate with metal ions, influencing drug efficacy and resistance mechanisms in bacteria .

Quinoline shares structural similarities with several other heterocyclic compounds. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Fused benzene-pyridine | Found in many natural products; has distinct pharmacological properties. |

| 1H-Pyrrolo[3,4-b]quinolin-1-one | Fused pyrrole-quinoline | Exhibits unique anti-cancer properties; less studied than quinolines. |

| 4-Hydroxyquinoline | Hydroxy-substituted quinoline | Known for antibiotic resistance involvement; important in medicinal chemistry. |

| Quinoxaline | Fused benzene-pyridine | Exhibits different biological activities; used in pharmaceuticals but less common than quinolines. |

Quinoline's unique position arises from its extensive use in medicinal chemistry as well as its diverse synthetic pathways compared to these similar compounds .

Traditional Synthetic Approaches

Conventional methods for quinoline synthesis rely on multi-step processes involving harsh conditions. The Skraup synthesis remains foundational, employing aniline, glycerol, and sulfuric acid under high temperatures to generate quinoline via acrolein intermediate formation. However, this method faces limitations due to toxic byproducts and low yields.

The Doebner-Miller reaction offers an alternative, synthesizing quinolines from anilines and α,β-unsaturated ketones under acidic conditions. This approach enables regioselective control but requires prolonged reaction times. The Friedlander synthesis, which condenses 2-aminobenzaldehydes with ketones, provides polysubstituted quinolines but often necessitates strong acids or bases.

Table 1: Comparison of Traditional Quinoline Synthesis Methods

| Method | Reagents/Conditions | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Skraup | Aniline, glycerol, H₂SO₄ | 40–60% | Simple starting materials | Toxic byproducts, high energy |

| Doebner-Miller | Aniline, α,β-unsaturated ketone, HCl | 50–70% | Regioselectivity | Long reaction times |

| Friedlander | 2-Aminobenzaldehyde, ketone, acid | 65–85% | Substituted product diversity | Requires strong catalysts |

Green Chemistry and Sustainable Synthesis

Modern quinoline synthesis prioritizes ecological sustainability. Solvent-free protocols using p-toluenesulfonic acid (pTSA) or formic acid as catalysts achieve high yields under mild conditions. For instance, a three-component reaction of anilines, α-keto acids, and alkyl lactates in water produces 2,4-disubstituted quinolines with minimal waste.

Microwave-assisted synthesis accelerates reaction kinetics, reducing energy consumption. A study demonstrated quinoline formation in <30 minutes using microwave irradiation with FeCl₃ as a catalyst. Ultrasonic methods further enhance reaction rates via cavitation, enabling greener conditions.

Table 2: Green Synthesis Advantages vs. Traditional Methods

| Parameter | Traditional Methods | Green Methods |

|---|---|---|

| Solvents | Organic (e.g., toluene) | Water, solvent-free |

| Catalysts | HCl, H₂SO₄ | pTSA, FeCl₃, enzymes |

| Energy Use | High (reflux, heating) | Low (microwave, ultrasound) |

| Waste Generation | High (byproducts) | Low (atom economy >80%) |

Multicomponent Reaction (MCR) Strategies

MCRs enable one-pot synthesis of complex quinolines. The Povarov reaction—a [4+2] cycloaddition between aromatic imines and electron-rich alkenes—constructs tetrahydroquinolines, which are oxidized to quinolines using MnO₂. This method incorporates diverse substituents, as demonstrated in ferrocenyl-quinoline syntheses.

The Gewald reaction combines α,β-unsaturated ketones, aldehydes, and secondary amines to produce 2-aminothiophenes, which can be cyclized to quinolines. Meanwhile, the Ugi reaction allows access to amide-linked quinolines through isocyanide-based four-component assemblies.

Table 3: Representative MCRs for Quinoline Synthesis

| Reaction | Components | Product | Yield Range |

|---|---|---|---|

| Povarov | Aniline, aldehyde, enol ether | Tetrahydroquinoline | 60–85% |

| Gewald | Ketone, aldehyde, amine | 2-Aminothiophene (pre-quinoline) | 55–80% |

| Ugi | Isocyanide, aldehyde, amine, carboxylic acid | Amide-linked quinoline | 70–90% |

Transition Metal-Catalyzed Syntheses

Palladium and copper catalysts dominate modern quinoline synthesis. Pd-catalyzed C–H activation enables direct arylation of quinoline-8-carbaldehydes with aryl iodides, yielding aryl quinolinyl ketones in 75–95% yields. Copper-mediated methods, such as the Friedlander annulation, employ CuO nanoparticles to cyclize 2-aminobenzyl alcohols with ketones under mild conditions.

Table 4: Metal Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Substrate Scope | Yield Range |

|---|---|---|---|

| Pd(OAc)₂ | C–H arylation | Quinoline-8-carbaldehydes | 75–95% |

| CuO NPs | Friedlander annulation | 2-Aminobenzyl alcohols, ketones | 80–94% |

| Fe₃O₄@SiO₂/isoniazid/Cu(II) | Friedlander synthesis | α-Methylene ketones, 2-aminoaryl ketones | 68–96% |

Nanocatalyst-Mediated Fabrication

Nanoparticle-based catalysts enhance efficiency and reusability. Fe₃O₄@SiO₂/isoniazid/Cu(II) nanocatalysts facilitate Friedlander reactions in ethanol, achieving 96% yield for polysubstituted quinolines after four recycles. CuO nanoparticles (3.2 nm) enable quinoline-2,3-dicarboxylate synthesis from 2-aminoacetophenones and dimethylacetylenedicarboxylates in 80–94% yields.

Table 5: Nanocatalyst Performance in Quinoline Synthesis

| Nanocatalyst | Reaction | Substrates | Yield/Recycles |

|---|---|---|---|

| Fe₃O₄@SiO₂/isoniazid/Cu(II) | Friedlander annulation | α-Methylene ketones, 2-aminoaryl ketones | 96% (4 cycles) |

| CuO NPs | Carbonyl coupling | 2-Aminobenzyl alcohols, ketones | 80–94% |

| NiO NPs | Friedlander synthesis | Aminoaryl ketones, β-ketoesters | 85–90% |

Antifungal Applications

Quinoline-based hydroxyimidazolium hybrids exhibit potent activity against systemic fungal pathogens. Hybrid compounds 7c and 7d demonstrate remarkable efficacy against Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values of 15.6 µg/mL [1]. Structural analysis reveals that the hydroxyimidazolium moiety enhances membrane penetration through cation-π interactions with fungal ergosterol components. Against Candida albicans, these hybrids show moderate activity (MIC = 62.5 µg/mL), while Aspergillus species exhibit reduced susceptibility (MIC >250 µg/mL) [1]. The differential activity correlates with pathogen membrane sterol composition and efflux pump efficiency.

Antibacterial Agents

Structural optimization produces selective antibacterials with nanomolar potency. Hybrid 7b inhibits Staphylococcus aureus at 2 µg/mL (5 µM) while maintaining >20-fold selectivity over mammalian cells [1]. The mechanism involves disruption of membrane potential through interaction with undecaprenyl pyrophosphate synthase, critical for cell wall biosynthesis. Against Mycobacterium tuberculosis, 7b achieves MIC 10 µg/mL (24 µM), comparable to first-line antitubercular drugs [1]. Gram-negative pathogens show reduced susceptibility due to outer membrane permeability barriers, though 7b achieves >50% inhibition of Klebsiella pneumoniae at 20 µg/mL through porin-mediated uptake [1].

Antimalarial Mechanisms

Quinoline antimalarials like chloroquine derivatives exert activity through hemozoin crystallization inhibition. X-ray fluorescence studies demonstrate brominated quinoline (BrQ) accumulation in Plasmodium digestive vacuoles at 1000× extracellular concentrations [2]. BrQ caps hemozoin crystal surfaces at 4-15% coverage, sufficient to block heme deposition [2]. Concurrently, BrQ forms complexes with free heme, generating cytotoxic membrane-disrupting species. This dual mechanism—crystal growth inhibition and heme sequestration—explains the rapid parasiticidal action observed in vivo [2].

Central Nervous System-Targeting Derivatives

Neurotransmitter Receptor Modulation

While current research predominantly focuses on quinoline's antimicrobial and anticancer properties, preliminary studies suggest CNS activity through σ receptor interaction. Molecular modeling predicts that 4-aminoquinoline derivatives bind σ1 receptors with Ki <50 nM, potentially modulating dopamine neurotransmission. However, clinical validation remains pending, representing a critical area for future investigation.

Neuroprotective Mechanisms

In vitro models indicate that 8-hydroxyquinoline chelates transition metals involved in Alzheimer's disease progression. At 10 µM, these derivatives reduce β-amyloid aggregation by 62% through copper/zinc sequestration [3]. Structural optimization to enhance blood-brain barrier permeability could unlock therapeutic potential against neurodegenerative disorders.

Cardiovascular and Metabolic Disorder Applications

Atherosclerosis Prevention

Quinoline's anti-inflammatory properties translate to cardiovascular benefits. Derivatives inhibiting interleukin-6 (IL-6) production by 75% at 5 µM concentration show potential in reducing vascular endothelial inflammation [3]. The mechanism involves NF-κB pathway suppression through IKKβ kinase inhibition (IC50 340 nM) [3].

Metabolic Syndrome Targets

Emerging evidence suggests quinoline derivatives modulate peroxisome proliferator-activated receptors (PPARs). Compound 60 activates PPARγ at EC50 0.82 µM, enhancing insulin sensitivity in adipocyte models [3]. Concurrent inhibition of dipeptidyl peptidase-4 (DPP-4) by 68% at 10 µM positions these molecules as multi-target antidiabetic candidates [3].

Anti-Inflammatory and Immunomodulatory Effects

Cytokine Signaling Modulation

Roquinimex (54) reduces TNF-α secretion by 89% in macrophage models through JAK/STAT pathway inhibition [3]. Structural analogs achieve IL-17A suppression (IC50 4.7 µM) while maintaining CD4+ T-cell viability, suggesting utility in autoimmune disease management [3].

Autoimmune Disease Applications

Quinoline-carboxamides demonstrate dose-dependent inhibition of experimental autoimmune encephalomyelitis. Compound 61 (TGFβR1 inhibitor) reduces disease progression by 78% in murine models through regulatory T-cell activation [3]. The 4-aminoquinoline scaffold preferentially accumulates in lymphoid tissues (3:1 spleen:plasma ratio), enabling targeted immunomodulation [3].

Physical Description

Liquid

Colorless hygroscopic liquid with characteristic odor; Turns brown after exposure to light; [ICSC] Clear liquid that darkens as ages; [Hawley] Light yellow liquid; [MSDSonline]

COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT.

Color/Form

Highly refractive/darkens with age

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

237.7 °C @ 760 mm Hg

239.00 °C. @ 760.00 mm Hg

238 °C

Flash Point

105 °C

99 °C, (Closed Cup)

101 °C c.c.

Heavy Atom Count

Vapor Density

4.45 (Air= 1)

Relative vapor density (air = 1): 4.5

Density

1.0900 @ 25 °C/4 °C

Relative density (water = 1): 1.09

LogP

2.03

log Kow= 2.03

2.06

Odor

Unpleasant odo

Odor Threshold

[ICSC] Odor threshold from HSDB

71 PPM

Decomposition

Melting Point

-14.78 °C

-15.6 °C

-15 °C

UNII

Related CAS

530-64-3 (hydrochloride)

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.06 [mmHg]

0.06 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 8

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

530-64-3

Absorption Distribution and Excretion

Quinoline is absorbed percutaneously.

Rainbow trout were fed pelleted food containing (14)C-quinoline to assess the relationship of digestive processes to pharmacokinetics. The pH of material in the stomach of rainbow trout ranged from 2.7 to 5.2. ... At 2 hr after feeding, 67% of the quinoline was estimated to be non-ionized & available for absorption across gastric epithelium. Quinoline was >99% non-ionized in the alkaline environment of the intestine; however, relative concns in the intestine were about 8% of those measured in the stomach. Gastric absorption was consistent with known serum profiles & excretion patterns of dietary quinoline. Rates of gallbladder emptying appeared to exceed rates of hepatic bile secretion until about 8 hr after a single feeding. Time since feeding influenced both the amount & concn of quinoline-derived radioactivity in the bile. ...

The primary routes of exposure to quinoline are through skin contact with the liquid & inhalation of the vapor or aerosol.

Elimination half-lives of quinoline & its metabolites showed considerable variability among tissues, with a range of 0.3 days for gallbladder to 8.7 days for muscle. Biliary/fecal excretion was significant & glucuronide conjugates made up 14% of the radioactivity in the bile /in trout/.

Metabolism Metabolites

QUINOLINE YIELDS CIS-7,8-DIHYDRO-7,8-DIHYDROXYQUINOLINE PROBABLY IN PSEUDOMONAS. QUINOLINE YIELDS 5,6-DIHYDROXYQUINOLINE & 3-HYDROXYQUINOLINE IN RABBIT. QUINOLINE YIELDS 2-HYDROXYQUINOLINE IN RABBITS. /FROM TABLE/

FIVE FRACTIONS WERE SEPARATED AFTER METABOLISM OF (3)H-LABELED QUINOLINE BY RAT LIVER MICROSOMES. IDENTIFIED METABOLITES WERE 5,6-TRANS-DIHYDROXY-5,6-DIHYDROQUINOLINE, QUINOLINE 1-OXIDE, & 3-HYDROXYQUINOLINE. RELATIVE AMT OF METABOLITES WERE DEPENDENT ON ENZYME INDUCER PRETREATMENT. METABOLIC PATHWAY IS PROPOSED ON BASIS OF ENZYME INDUCER STUDIES.

... The metabolites of quinoline and isoquinoline, as formed in vitro with rat liver homogenate, were identified to investigate possible molecular bases for the differences in their biological activity. The ethyl acetate extractable metabolites of quinoline and isoquinoline were analyzed directly by high pressure liquid chromatography after silylation, and by capillary gas chromatography. The major metabolite of quinoline was 5,6-dihydroxy-5,6-dihydroquinoline. Lesser amounts of 2- and 3-hydroxyquinoline and quinoline-N-oxide were also identified as metabolites. 1-, 4- and 5-hydroxyisoquinoline and isoquinoline-N-oxide were detected as metabolites of isoquinoline. 5,6-Dihydroxy-5,6-dihydroisoquinoline was detected as only a minor metabolite. This difference in the extent to which these isomers are ultimately metabolized to dihydrodiols may be associated with their differences in biological activity.

For more Metabolism/Metabolites (Complete) data for QUINOLINE (8 total), please visit the HSDB record page.

Quinoline has known human metabolites that include 3OHQ, Q-8,6-epoxide, and Quinoline 1-oxide.

PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Associated Chemicals

Wikipedia

Cathinone

Biological Half Life

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

QUINOLINE MAY BE EXTRACTED FROM BONE OIL ... .

Isolation from the chemical oil fraction of coal tar distillates.

Skraup synthesis by heating aniline with glycerol and nitrobenzene in presence of sulfuric acid.

General Manufacturing Information

Quinoline: ACTIVE

World production of quinoline is more than 2000 tons annually.

A basic heterocyclic nitrogenous compound typically occurring in coal tar and obtained from it, but more frequently by synthesis.

Analytic Laboratory Methods

TRACE ORGANIC COMPOUNDS (SUCH AS QUINOLINE) IN VARIOUS ENVIRONMENTAL SAMPLES OF TAP WATER, RIVER WATER, SEWAGE, RAIN WATER, SEAWATER & SEDIMENT TAKEN FROM THE KITAKYIUSHU AREA (JAPAN) WERE ANALYZED BY COMPUTERIZED GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

ASTM Method D4763. Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy.